molecular formula C17H19N3O4 B5513400 N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-3,6-dimethyl-1-benzofuran-2-carboxamide

N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-3,6-dimethyl-1-benzofuran-2-carboxamide

Cat. No. B5513400
M. Wt: 329.35 g/mol
InChI Key: NYSNDYXWMYVBCS-UHFFFAOYSA-N
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Description

N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-3,6-dimethyl-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C17H19N3O4 and its molecular weight is 329.35 g/mol. The purity is usually 95%.
The exact mass of the compound N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-3,6-dimethyl-1-benzofuran-2-carboxamide is 329.13755610 g/mol and the complexity rating of the compound is 436. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-3,6-dimethyl-1-benzofuran-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-3,6-dimethyl-1-benzofuran-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Medicinal Applications

  • Synthesis and Pharmacological Properties : Novel compounds like 3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl) benzo[1,2-b:5,4-b']difuran-2-carboxamide have been synthesized from related chemical structures. These compounds demonstrate significant potential as cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitors, showcasing notable analgesic and anti-inflammatory activities. This suggests potential applications in the development of new pharmacological agents for pain and inflammation management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Antibacterial Activity : Research on similar structures, like (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-Oxadiazoles, has revealed significant antibacterial properties. This highlights the possibility of using compounds derived from or related to N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-3,6-dimethyl-1-benzofuran-2-carboxamide in the development of new antibacterial agents (Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020).

  • Potential in Radioligand Development : Compounds like 6-Methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole, closely related to the chemical structure of interest, have been investigated as potential radioligands for acetylcholinesterase (AChE) in vivo, suggesting potential applications in imaging studies for AChE in the mammalian brain (Brown-Proctor, Snyder, Sherman, & Kilbourn, 1999).

Chemical Synthesis and Characterization

  • Design and Synthesis of Novel Compounds : The design and synthesis of benzofuran-oxadiazole hybrids demonstrate the versatility of compounds with similar structures in creating novel chemical entities. These synthesized compounds, including benzofuran-oxadiazole derivatives, exhibit antimicrobial activity, suggesting their potential in creating new antimicrobial agents (Sanjeeva, Rao, Prasad, & Ramana, 2021).

  • Applications in Polymer and Material Science : The synthesis of aromatic polyamides containing 1,3,4-oxadiazole or benzonitrile units, and their subsequent formation into thin films, indicate the potential of these compounds in material science, particularly in the creation of new polymers with specific properties like thermal stability and fluorescence (Sava, Iosip, Brumǎ, Hamciuc, Robison, Okrasa, & Pakuła, 2003).

properties

IUPAC Name

N-[2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-10-4-5-12-11(2)16(23-13(12)8-10)17(21)18-7-6-15-19-14(9-22-3)20-24-15/h4-5,8H,6-7,9H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSNDYXWMYVBCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(O2)C(=O)NCCC3=NC(=NO3)COC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-YL]ethyl}-3,6-dimethyl-1-benzofuran-2-carboxamide

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